(2S)-3-phenoxypropane-1,2-diol chemical properties and structure
(2S)-3-phenoxypropane-1,2-diol chemical properties and structure
An In-Depth Technical Guide to (2S)-3-Phenoxypropane-1,2-diol: Structure, Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of (2S)-3-phenoxypropane-1,2-diol, a chiral aromatic ether of significant interest to the pharmaceutical industry. We delve into its core chemical structure, stereospecific properties, and spectroscopic profile. A central focus is the detailed examination of its stereoselective synthesis, presenting a field-proven protocol that emphasizes mechanistic rationale and self-validating quality control. Furthermore, this guide explores its primary application as a crucial building block in the development of enantiopure β-adrenergic blocking agents (β-blockers) and its relevance as an analytical standard in drug manufacturing. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of chiral intermediates.
Introduction and Significance
The aryloxypropanediol scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Within this class, the chirality of the propanediol moiety is often a critical determinant of therapeutic efficacy and safety. (2S)-3-phenoxypropane-1,2-diol is the specific S-enantiomer of 3-phenoxypropane-1,2-diol, a molecule that serves as a high-value chiral intermediate.
Its principal importance lies in its role as a precursor to a range of (S)-β-blockers, a class of drugs widely prescribed for cardiovascular conditions such as hypertension, angina, and arrhythmia. The stereochemistry at the C2 position is paramount, as the desired β-blocking activity typically resides in the S-enantiomer. Consequently, robust and stereocontrolled synthetic routes to (2S)-3-phenoxypropane-1,2-diol are essential for pharmaceutical development. Moreover, its racemic form, 3-phenoxypropane-1,2-diol, is recognized as a process-related impurity in the synthesis of drugs like Metoprolol, making the pure enantiomer a vital reference standard for quality control and regulatory compliance[1].
Molecular Structure and Stereochemistry
The defining feature of (2S)-3-phenoxypropane-1,2-diol is the presence of a single stereocenter at the second carbon (C2) of the propane-1,2-diol chain, conferring its optical activity.
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IUPAC Name: (2S)-3-phenoxypropane-1,2-diol[2]
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Synonyms: (S)-3-Phenoxypropane-1,2-diol, (S)-1-Phenoxy-2,3-propanediol[2]
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Canonical SMILES: C1=CC=C(C=C1)OCO[2]
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InChIKey: FNQIYTUXOKTMDM-QMMMGPOBSA-N[2]
The structure consists of a phenyl ring linked via an ether bond to the C3 position of a propane-1,2-diol backbone. The Cahn-Ingold-Prelog priority rules assign the (S) configuration to the stereocenter at C2.
Caption: 2D structure of (2S)-3-phenoxypropane-1,2-diol with the chiral center indicated.
Physicochemical and Spectroscopic Properties
The physical and spectral data are crucial for the identification, qualification, and application of (2S)-3-phenoxypropane-1,2-diol in synthesis and analysis.
Physicochemical Data Summary
| Property | Value | Source |
| Physical State | White crystalline solid/powder | [3] |
| Melting Point | 62-63 °C | [5] |
| Boiling Point | 109-111 °C @ 0.1 mmHg (racemate) | [6] |
| Molecular Weight | 168.19 g/mol | [2][3] |
| logP (XLogP3) | 0.7 (Computed) | [2][3] |
| Vapor Pressure | 2 x 10⁻⁵ mmHg (racemate) | [3] |
Spectroscopic Profile
Spectroscopic analysis provides an empirical fingerprint for structural confirmation and purity assessment.
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¹H NMR (in CDCl₃): The proton NMR spectrum is characteristic of the structure. Protons on the phenyl ring typically appear as multiplets in the aromatic region (δ 6.9-7.4 ppm). The protons of the propanediol backbone present a more complex pattern due to diastereotopicity and coupling. Literature data reports the following key shifts: δ 6.92–7.37 (m, 5H, Ar-H), 4.12–4.16 (m, 1H, -CH(OH)-), and 4.05–4.11 (m, 2H, -CH₂OAr).[5] The hydroxyl and primary alcohol protons will also be present, often as broad signals.
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¹³C NMR (in CDCl₃): The carbon spectrum confirms the carbon skeleton. Key reported shifts include: δ 158.82 (C-OAr), 129.92, 121.63, 114.98 (aromatic carbons), 71.09 (-CH(OH)-), 69.26 (-CH₂OAr), and 64.15 (-CH₂OH).[5]
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Mass Spectrometry (Electron Ionization): The mass spectrum of the racemic compound shows a molecular ion peak (M⁺) at m/z = 168.[3][7] Key fragmentation patterns arise from the cleavage of the ether bond and loss of water or formaldehyde from the diol side chain, leading to characteristic fragments such as m/z 94 (phenoxy radical cation) and 77 (phenyl cation).[3]
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands confirming the functional groups. A broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching of the two hydroxyl groups. Strong bands around 1240 cm⁻¹ and 1040 cm⁻¹ are indicative of the aryl-alkyl ether C-O stretching. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aromatic C=C stretching appears in the 1500-1600 cm⁻¹ region.
Stereoselective Synthesis: A Validated Protocol
The synthesis of enantiopure (2S)-3-phenoxypropane-1,2-diol is most effectively achieved via the stereospecific ring-opening of a chiral epoxide precursor. This approach is superior to the resolution of a racemic mixture, which is inherently less efficient with a maximum theoretical yield of 50% for the desired enantiomer.
Guiding Principle: Epoxide Ring-Opening
The core strategy involves the nucleophilic attack of phenol (or phenoxide) on (S)-glycidol. The choice of catalyst and reaction conditions is critical to ensure high regioselectivity—favoring attack at the less-substituted C3 position—and, most importantly, to preserve the stereochemical integrity of the chiral center. A base-catalyzed reaction is a common and effective method. A published method utilizing piperidine hydrochloride as a catalyst provides an efficient and practical route.[5]
Experimental Workflow Diagram
Caption: Workflow for the stereoselective synthesis and validation of (2S)-3-phenoxypropane-1,2-diol.
Detailed Step-by-Step Methodology
This protocol is designed as a self-validating system, where the final characterization confirms the success of each preceding step.
1. Reaction Setup & Execution
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To a suitable reaction vessel equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq.), (S)-glycidol (1.0 eq., ensuring high enantiomeric purity, e.g., >97% ee), and a catalytic amount of piperidine hydrochloride (e.g., 0.05 eq.).
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Causality Insight: Piperidine hydrochloride serves as a mild Lewis acid catalyst that activates the epoxide ring, facilitating a regioselective nucleophilic attack by phenol at the sterically less hindered C3 position. This minimizes the formation of the undesired 2-phenoxy-1,3-propanediol isomer.[5]
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Heat the reaction mixture (e.g., to 80-90 °C) and stir.
2. Reaction Monitoring (In-Process Control)
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Periodically withdraw small aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Monitor for the disappearance of the starting materials (glycidol and phenol).
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Trustworthiness Pillar: This step is crucial for ensuring the reaction proceeds to completion. Stopping the reaction prematurely leads to complex purification challenges, while excessive heating can cause side reactions. Complete conversion is the first validation point.
3. Work-up and Crude Isolation
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
4. Purification
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Purify the crude material using silica gel column chromatography. Elute with a solvent system such as a hexane/ethyl acetate gradient.
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Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
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The product can be further purified by recrystallization if necessary.[5]
5. Characterization and Quality Control (Self-Validation)
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Structural Confirmation: Record ¹H NMR, ¹³C NMR, and Mass Spectra. The data must match the known values for (2S)-3-phenoxypropane-1,2-diol, confirming the correct chemical structure and regioselectivity of the synthesis.
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Purity Assessment: Determine the chemical purity using HPLC or GC analysis.
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Stereochemical Integrity: This is the most critical validation step. Analyze the final product using chiral HPLC. The enantiomeric excess (% ee) of the product should be identical to that of the starting (S)-glycidol.[5] This confirms that the reaction proceeded without racemization, thereby validating the stereospecificity of the entire process.
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Physical Constant: Measure the melting point. A sharp melting point at the expected temperature (62-63 °C) is indicative of high purity.[5]
Applications in Pharmaceutical Development
The utility of (2S)-3-phenoxypropane-1,2-diol is primarily centered on its role as a versatile chiral precursor.
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Synthesis of (S)-β-Blockers: The 1,2-diol moiety is a perfect handle for further chemical elaboration. A common synthetic strategy involves converting the primary alcohol to a leaving group (e.g., tosylate or mesylate) or activating the diol to form a new epoxide. This new epoxide can then be opened by an appropriate amine (e.g., isopropylamine) to install the amino alcohol pharmacophore characteristic of many β-blockers.
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Analytical Reference Standard: In the manufacturing of drugs like metoprolol, the racemic 3-phenoxypropane-1,2-diol can arise as a process impurity.[1] The enantiopure (2S)- and (2R)-isomers are therefore invaluable as certified reference materials for developing and validating analytical methods (e.g., chiral chromatography) to detect and quantify such impurities, a requirement for regulatory filings.
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Exploratory Research: The broader class of aryloxypropanediols exhibits diverse biological activities, including anti-inflammatory and muscle relaxant properties.[8][9] (2S)-3-phenoxypropane-1,2-diol can serve as a starting point for the synthesis of novel derivatives in drug discovery programs aimed at exploring these or other therapeutic areas.
Safety and Handling
Based on available safety data for the racemic mixture, (2S)-3-phenoxypropane-1,2-diol is not classified as a hazardous substance under GHS/CLP regulations.[10] However, standard laboratory safety practices are essential.
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Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[11] Avoid contact with skin and eyes.
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Storage: The compound may be hygroscopic.[12] Store in a tightly sealed container in a cool, dry place.
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Incompatibilities: Avoid contact with strong oxidizing agents.[11]
Conclusion
(2S)-3-phenoxypropane-1,2-diol is more than a simple chemical entity; it is a cornerstone chiral building block for modern pharmaceutical synthesis. Its value is defined by its specific stereochemistry, which is directly translated into the biological activity of numerous life-saving β-blocker medications. A thorough understanding of its properties, coupled with a robust and validated stereoselective synthesis protocol, is critical for any scientist or researcher working in drug development. This guide provides the foundational knowledge and practical insights necessary to effectively synthesize, characterize, and utilize this important molecule.
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Figure 1. Sharpless Mnemonic for Predicting Stereochemistry.
